molecular formula C8H10O3 B14648946 4-Oxocyclohex-2-en-1-yl acetate CAS No. 50557-37-4

4-Oxocyclohex-2-en-1-yl acetate

Cat. No.: B14648946
CAS No.: 50557-37-4
M. Wt: 154.16 g/mol
InChI Key: KBIDPOQYMJNQCH-UHFFFAOYSA-N
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Description

4-Oxocyclohex-2-en-1-yl acetate is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclohexene, featuring a ketone group at the 4-position and an acetate ester at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxocyclohex-2-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an enol intermediate, which subsequently reacts with acetic anhydride to form the desired product.

Another method involves the use of ethyl acetoacetate and cyclohexanone in a Claisen condensation reaction, followed by esterification with acetic anhydride. This method provides a straightforward route to the compound with good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yields and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Oxocyclohex-2-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-hydroxycyclohex-2-en-1-yl acetate.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.

Major Products Formed

    Oxidation: Products include this compound derivatives with additional oxygen-containing functional groups.

    Reduction: The major product is 4-hydroxycyclohex-2-en-1-yl acetate.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the acetate.

Scientific Research Applications

4-Oxocyclohex-2-en-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Oxocyclohex-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the acetate group can participate in esterification and hydrolysis reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Oxocyclohex-2-ene-1-carboxylate: A similar compound with a carboxylate group instead of an acetate group.

    4-Oxocyclohex-2-ene-1-carboxylic acid: Another related compound with a carboxylic acid group.

Uniqueness

4-Oxocyclohex-2-en-1-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a ketone and an acetate ester makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

50557-37-4

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

(4-oxocyclohex-2-en-1-yl) acetate

InChI

InChI=1S/C8H10O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2,4,8H,3,5H2,1H3

InChI Key

KBIDPOQYMJNQCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(=O)C=C1

Origin of Product

United States

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